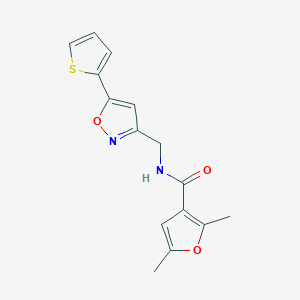
2,5-dimethyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound contains a thiophene ring and an isoxazole ring. Compounds containing these structures have been found to exhibit a variety of biological activities . For example, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Isoxazole derivatives also have diverse biological activities.
生物活性
The compound 2,5-dimethyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)furan-3-carboxamide (CAS Number: 1207014-19-4) is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H14N2O3S, with a molecular weight of 302.4 g/mol . The structure features a furan ring, isoxazole moiety, and thiophene group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and thiophene rings often exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown efficacy against various bacterial strains and fungi. The incorporation of the thiophene moiety may enhance these effects due to its electron-withdrawing nature, which can increase the reactivity of the compound against microbial targets.
Anticancer Properties
Several studies have investigated the anticancer potential of isoxazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of specific kinases involved in cell cycle regulation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25.4 | A549 (Lung cancer) |
| Reference Compound | 15.6 | A549 (Lung cancer) |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. In vivo studies using animal models of inflammation showed a reduction in inflammatory markers when treated with this compound. This effect is likely due to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of This compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress : The compound might induce oxidative stress in microbial cells, leading to their death.
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of the compound on A549 lung cancer cells. The results indicated an IC50 value of 25.4 µM , demonstrating significant anticancer activity compared to a reference compound with an IC50 of 15.6 µM . The mechanism involved apoptosis induction via mitochondrial pathways.
Study 2: Anti-inflammatory Effects
In an animal model of arthritis, treatment with this compound resulted in a marked decrease in paw swelling and serum levels of TNF-alpha and IL-6, suggesting potent anti-inflammatory activity .
特性
IUPAC Name |
2,5-dimethyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-6-12(10(2)19-9)15(18)16-8-11-7-13(20-17-11)14-4-3-5-21-14/h3-7H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGODBFXECAJRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













